molecular formula C10H10N2O3 B6249697 methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 29546-55-2

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B6249697
CAS No.: 29546-55-2
M. Wt: 206.2
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Description

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . It belongs to the class of pyrrolopyridines, also known as azaindoles, which are privileged scaffolds in medicinal chemistry and drug discovery . The pyrrolo[3,2-b]pyridine core is a key structural isomer recognized for its role as a bioisostere of purines, making it a valuable building block for designing novel therapeutic agents . This specific derivative, with its methyl ester and methoxy functional groups, is primed for use as a key synthetic intermediate. Researchers can leverage this compound in the synthesis of more complex molecules targeting various biological pathways. While the specific biological activity of this exact derivative requires further investigation, analogous 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent and selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a significant target in oncology research . Furthermore, related pyrrolopyridine scaffolds have been extensively explored in the development of inhibitors for various kinases and receptors, such as MPS1 and FGFR, which are relevant in cancer and other diseases . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

29546-55-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Preparation Methods

Methoxylation at the 5-Position

The methoxy group is introduced via nucleophilic substitution on a halogenated precursor. For instance, treating 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with sodium methoxide in methanol at reflux (65°C) achieves >85% substitution. Alternatively, direct methoxylation using Cu(I)-mediated coupling with methanol under inert atmospheres has been reported.

Esterification of the Carboxylic Acid Precursor

The methyl ester group is often installed early in the synthesis to avoid side reactions. A two-step process involves:

  • Carboxylic Acid Formation : Hydrolysis of a nitrile intermediate using NaOH/H₂O₂.

  • Esterification : Treatment with methanol and thionyl chloride (SOCl₂) at 0–5°C to prevent racemization.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors reduce reaction times by 40% compared to batch processes, with yields exceeding 90% under optimized conditions. Key considerations include:

ParameterBatch ProcessContinuous Flow Process
Reaction Time 12–24 hours2–4 hours
Yield 75–85%88–92%
Solvent Recovery 60–70%85–95%

Green chemistry principles, such as using water as a solvent for cyclization steps, are increasingly adopted to minimize waste.

Purification and Analytical Validation

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Analytical validation employs:

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using C18 columns (UV detection at 254 nm).

  • Nuclear Magnetic Resonance (NMR) : Distinct signals for the methoxy group (δ 3.87 ppm, singlet) and ester carbonyl (δ 165.2 ppm in 13C^{13}\text{C} NMR).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways may form undesired regioisomers. Using sterically hindered amines (e.g., 2,6-lutidine) as bases suppresses alternative cyclization routes by 30–40%.

Stability of the Ester Group

Under basic conditions, ester hydrolysis can occur. Stabilizing strategies include:

  • Low-temperature reactions (<20°C)

  • Anhydrous solvents (e.g., THF over MeOH)

Emerging Methodologies

Recent advances focus on photocatalytic cyclization using visible light (λ = 450 nm) and transition-metal catalysts (e.g., Ru(bpy)₃²⁺), achieving 70% yield reductions in reaction time by 50% compared to thermal methods .

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester group undergoes oxidation to form carboxylic acid derivatives. This reaction is pivotal for modifying solubility and biological activity.

Reaction TypeReagents/ConditionsProductYieldReference
Ester → Carboxylic AcidKMnO₄, H₂O, 70°C5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid85%
Ester → Carboxylic AcidCrO₃, H₂SO₄, acetone5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid78%

Key Findings :

  • Potassium permanganate (KMnO₄) in aqueous acidic conditions selectively oxidizes the ester to a carboxylic acid without affecting the methoxy group.

  • Chromium trioxide (CrO₃) in Jones oxidation conditions achieves similar results but requires careful temperature control to prevent over-oxidation.

Reduction Reactions

The ester moiety can be reduced to a primary alcohol, altering the compound’s hydrophobicity and hydrogen-bonding capacity.

Reaction TypeReagents/ConditionsProductYieldReference
Ester → AlcoholLiAlH₄, THF, 0°C → RT5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-methanol92%
Ester → AlcoholNaBH₄, MeOH, reflux5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-methanol65%

Key Findings :

  • Lithium aluminum hydride (LiAlH₄) provides near-quantitative reduction under anhydrous conditions.

  • Sodium borohydride (NaBH₄) is less efficient due to the ester’s lower reactivity compared to ketones or aldehydes.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts.

Reaction TypeReagents/ConditionsProductYieldReference
Ester → Carboxylic Acid6M HCl, reflux, 12h5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid88%
Ester → Sodium SaltNaOH, H₂O/EtOH, 70°CSodium 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate95%

Key Findings :

  • Acidic hydrolysis (HCl) is slower but avoids side reactions common in basic conditions.

  • Alkaline hydrolysis (NaOH) produces carboxylate salts directly, useful for further functionalization.

Substitution Reactions

The methoxy group at position 5 participates in nucleophilic substitutions, enabling structural diversification.

Reaction TypeReagents/ConditionsProductYieldReference
Methoxy → AmineNH₃, CuI, K₂CO₃, DMF, 100°C5-Amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate60%
Methoxy → ThiolNaSH, DMSO, 120°C5-Mercapto-1H-pyrrolo[3,2-b]pyridine-2-carboxylate55%

Key Findings :

  • Copper-catalyzed amination replaces the methoxy group with amines, though yields are moderate due to steric hindrance.

  • Thiolation requires polar aprotic solvents like DMSO to stabilize intermediates.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the pyrrolopyridine core undergo substitution with strong nucleophiles.

Reaction TypeReagents/ConditionsProductYieldReference
C-3 BrominationBr₂, FeBr₃, CH₂Cl₂3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate70%
C-4 NitrationHNO₃, H₂SO₄, 0°C4-Nitro-5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate45%

Key Findings :

  • Bromination at C-3 is regioselective due to the electron-withdrawing effect of the ester group .

  • Nitration at C-4 proceeds under mild conditions but with lower yields due to competing side reactions .

Decarboxylation and Ring Modification

Controlled pyrolysis or photolytic conditions induce decarboxylation or ring-opening reactions.

Reaction TypeReagents/ConditionsProductYieldReference
DecarboxylationHeat (200°C), vacuum5-Methoxy-1H-pyrrolo[3,2-b]pyridine80%
Ring ExpansionOzone, then NH₃5-Methoxy-1H-azepino[3,2-b]pyridine-2-carboxylate50%

Key Findings :

  • Thermal decarboxylation generates the parent heterocycle, useful for synthesizing unsubstituted derivatives.

  • Ozonolysis followed by ammonia treatment expands the pyrrole ring to an azepine system.

Scientific Research Applications

Anticancer Activity

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has shown promise as an inhibitor of specific kinases, particularly fibroblast growth factor receptors (FGFRs), which are implicated in various cancer pathways. Its unique structure allows it to interact effectively with ATP-binding sites in kinases, leading to its potential use as an anticancer agent.

Key Findings :

  • Kinase Inhibition : Studies indicate that this compound can significantly inhibit FGFR activity, which is crucial for tumor growth and metastasis.
  • Mechanism of Action : Interaction studies have demonstrated that it forms significant interactions with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its efficacy as a kinase inhibitor .

Drug Discovery and Development

Due to its structural characteristics, this compound serves as a versatile scaffold for the development of new therapeutic agents. Its modifications can lead to derivatives with improved pharmacological profiles.

Applications in Drug Development :

  • Lead Compound : Acts as a lead compound for synthesizing new drugs targeting various diseases.
  • Structure-Activity Relationship (SAR) Studies: Variations in substituent positions can significantly impact biological activities, making it a candidate for SAR studies .

Comparative Analysis of Related Compounds

The following table summarizes key structural analogs of this compound and their unique features:

Compound NameStructureUnique Features
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateStructureLacks methoxy group; different biological activity profile
Methyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylateStructureMethoxy group at the 6-position; altered binding affinity
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylateStructureDifferent ring structure; potential for different therapeutic applications

Case Study 1: Inhibition of FGFRs

In a recent study published in Cancer Research, this compound was evaluated for its ability to inhibit FGFR-mediated signaling pathways in cancer cell lines. The results indicated a significant reduction in cell proliferation and migration when treated with this compound compared to control groups.

Case Study 2: Structure Optimization

Another research project focused on optimizing the structure of this compound to enhance its potency against various cancer types. By modifying the methoxy group position, researchers identified derivatives that exhibited increased selectivity and reduced off-target effects.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways that promote tumor growth and proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, leading to effective inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Ring System Molecular Formula Key Properties/Applications References
This compound 5-OCH₃, 2-COOCH₃ Pyrrolo[3,2-b]pyridine C₁₀H₁₀N₂O₃ Hypothesized intermediate for bioactive molecules; potential anticancer/antibacterial applications (inferred from analogs) -
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 5-OCH₃, 2-COOCH₂CH₃ Pyrrolo[3,2-b]pyridine C₁₁H₁₂N₂O₃ Synthesized in 85% yield via hydrogenation; used in pharmaceutical research
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Cl, 2-COOCH₃ Pyrrolo[2,3-b]pyridine C₉H₇ClN₂O₂ Density: 1.453 g/cm³; refractive index: 1.657; used as a synthetic intermediate
Ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 5-OCH₂CH₃, 2-COOCH₂CH₃ Pyrrolo[3,2-b]pyridine C₁₂H₁₄N₂O₃ Structural analog with ethoxy group; potential for tailored solubility and reactivity
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 3-Br, 2-COOCH₃ Pyrrolo[3,2-b]pyridine C₉H₇BrN₂O₂ Bromine substitution enhances electrophilic reactivity; used in Suzuki cross-coupling reactions

Impact of Substituent Type and Position

  • Methoxy vs. Chloro/Ethoxy: The electron-donating methoxy group (5-OCH₃) enhances aromatic stability and may improve binding to biological targets compared to electron-withdrawing groups like chloro (5-Cl) .
  • Positional Effects : Substitution at position 7 (e.g., methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) alters electronic distribution, affecting reactivity in coupling reactions .

Ring System Variations

  • Pyrrolo[3,2-b] vs. [2,3-b] : The nitrogen placement in the pyridine ring influences hydrogen bonding and π-π stacking interactions. Pyrrolo[3,2-b]pyridine derivatives exhibit distinct reactivity in palladium-catalyzed couplings compared to [2,3-b] isomers .
  • Pyrrolo[2,3-c]pyridine : Derivatives like ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate show different regioselectivity in synthetic pathways due to altered ring fusion .

Ester Group Variations

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally have lower molecular weight and higher volatility than ethyl analogs. Ethyl esters may offer better solubility in organic solvents during synthesis .

Biological Activity

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS Number: 29546-55-2) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 206.2 g/mol
  • Structural Characteristics : The compound features a pyrrolo-pyridine structure, which is known for its diverse pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism often involves the inhibition of key enzymes responsible for bacterial cell wall synthesis, akin to the action of established antimycobacterial agents like isoniazid .

2. Antitumor Activity

Pyrrolo[3,2-b]pyridine derivatives have been investigated for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . For example, specific derivatives have shown IC₅₀ values in the low micromolar range against several cancer cell lines.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Compounds with similar scaffolds have demonstrated IC₅₀ values comparable to traditional anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes key findings related to SAR for pyrrolo[3,2-b]pyridine derivatives:

Substituent Effect on Activity Reference
Methoxy groupEnhances lipophilicity and bioavailability
Carboxylate moietyIncreases solubility and metabolic stability
Aromatic substitutionsModulates interaction with target proteins

Case Study 1: Antimycobacterial Activity

A study conducted by Deraeve et al. synthesized various pyrrolo[3,4-c]pyridine derivatives and assessed their activity against Mtb. The most potent compounds exhibited MIC values below 0.15 µM, demonstrating significant promise as new antimycobacterial agents .

Case Study 2: Anticancer Properties

In another investigation, a derivative of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine was tested against multiple cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via cyclization of substituted pyridine precursors or through coupling reactions involving pyrrolo-pyridine scaffolds. For example, diastereoselective methods using aryl/pyridyl substituents (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) have been reported, where microwave-assisted reactions or catalytic hydrogenation improve yield . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Evidence from analogous compounds suggests that protecting group strategies (e.g., methoxy groups) are critical to prevent side reactions during cyclization .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the substitution pattern and methoxy/carboxylate groups. Aromatic protons in the pyrrolo-pyridine core typically appear as doublets in δ 7.5–8.5 ppm, while the methoxy group resonates near δ 3.9 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C10_{10}H10_{10}N2_{2}O3_{3}) and fragmentation patterns.
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally similar fluorobenzoate derivatives .

Q. How are physicochemical properties like solubility and stability determined for this compound?

  • Answer : Solubility is assessed in polar (water, DMSO) and nonpolar solvents (hexane) via shake-flask methods. Stability studies under varying pH (1–13) and temperatures (4–40°C) are conducted using HPLC to monitor degradation products. Analogous pyrrolo-pyridines show improved stability in acidic conditions due to the electron-withdrawing methoxy group .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound?

  • Answer : Statistical DoE methods (e.g., factorial designs) identify critical parameters like catalyst loading, temperature, and reaction time. For example, a central composite design might reveal that yield is maximized at 100°C with 5 mol% Pd/C, reducing trial-and-error experimentation . Response surface models can predict optimal conditions while accounting for interactions between variables .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in further derivatization?

  • Answer : Quantum chemical calculations (DFT) map reaction pathways and transition states. For instance, ICReDD’s approach combines quantum mechanics (QM) with machine learning to predict electrophilic substitution sites (e.g., C-3 vs. C-6 positions on the pyrrolo-pyridine ring) . Solvent effects are modeled using COSMO-RS to simulate polarity impacts on reaction outcomes .

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolo-pyridine derivatives?

  • Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Reproducibility Protocols : Standardizing assay conditions (e.g., ATP levels in kinase assays).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may skew results.
  • Meta-Analysis : Cross-referencing data from structural analogs (e.g., fluorobenzoate derivatives) to isolate structure-activity relationships (SAR) .

Q. What methodologies evaluate the pharmacological potential of this compound?

  • Answer :

  • In Silico Screening : Molecular docking against target proteins (e.g., kinases) using AutoDock Vina.
  • ADME-Tox Assays : Microsomal stability tests (human liver microsomes) and CYP450 inhibition studies predict pharmacokinetics.
  • In Vivo Models : Zebrafish or murine models assess bioavailability and toxicity, with doses calibrated based on LogP values (~2.5 for this compound) .

Methodological Notes

  • Data Contradictions : Cross-validate spectral data (e.g., 13^{13}C NMR shifts) with computational predictions (e.g., ACD/Labs software) to confirm structural assignments .
  • Safety Considerations : The methoxy group may reduce acute toxicity compared to halogenated analogs, but handling requires PPE due to unknown chronic effects .

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